Neuroprotective Activity: Dasycarpol (0.1 µM) vs. Fraxinellone (Inactive at 10 µM)
Dasycarpol (9β-hydroxyfraxinellone) demonstrates significant neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells at a concentration of 0.1 µM [1]. In contrast, the parent compound fraxinellone, which lacks the C-9β hydroxyl group, shows no significant neuroprotective effect at concentrations up to 10 µM in the same assay system [2]. This stereospecific modification is essential for the observed activity.
| Evidence Dimension | Neuroprotection (glutamate-induced toxicity) |
|---|---|
| Target Compound Data | Significant protection at 0.1 µM |
| Comparator Or Baseline | Fraxinellone: No significant protection at ≤10 µM |
| Quantified Difference | ≥100-fold potency increase |
| Conditions | Primary cultures of rat cortical cells; glutamate-induced neurotoxicity model |
Why This Matters
This >100-fold difference in potency dictates that fraxinellone cannot substitute for dasycarpol in neuroprotection assays, ensuring researchers procure the correct analog for their studies.
- [1] TargetMol. Dasycarpol (TN3771) Product Datasheet. Accessed 2026. View Source
- [2] TargetMol. Fraxinellone (T5732) Product Datasheet. Accessed 2026. View Source
